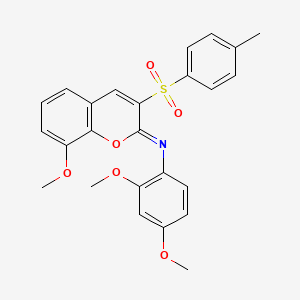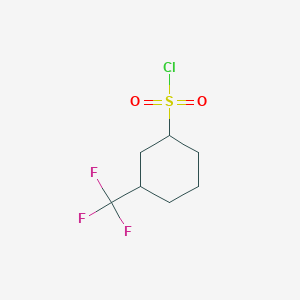
N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromen-2-imine, which is a type of organic compound known as a coumarin . Coumarins are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular formula of a similar compound, (2Z)-6-Chloro-N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine, is C24H20ClNO5S . This suggests that the compound you’re asking about might have a similar structure, but without the chlorine atom .Physical And Chemical Properties Analysis
The average mass of a similar compound, (2Z)-6-Chloro-N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine, is 469.937 Da and its monoisotopic mass is 469.075073 Da . This suggests that the compound you’re asking about might have similar properties, but with a slightly lower mass due to the absence of the chlorine atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : The study by Magnus et al. (1983) details a methodology for synthesizing complex molecules like N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine. This involves electrophilic formylation and treatment with amines to create imines, which are key structural components in various biologically active compounds.
Chemical Analysis Techniques : In the field of forensic chemistry, techniques for the identification and quantification of similar compounds are explored. For instance, the study by Poklis et al. (2014) developed a high-performance liquid chromatography method with tandem mass spectrometry for analyzing a similar compound, showcasing the importance of analytical methods in studying these chemicals.
Catalysis and Chemical Reactions
Catalytic Synthesis : The research by Miao et al. (2014) demonstrates the use of novel catalytic processes for imination of sulfoxides, which are similar to the synthesis of this compound. These methods are crucial for producing biologically active compounds efficiently.
General Methods for Imines Formation : The studies by Reeves et al. (2015) and Reeves et al. (2015) focus on a mild and general method for the formation of various imines, highlighting the versatility of such compounds in synthesis and their relevance in the creation of complex molecules like this compound.
Biological Activity and Applications
- Carbonic Anhydrase Inhibitory Activities : The research by Kucukoglu et al. (2016) explores the synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their inhibitory effects on carbonic anhydrase isoenzymes. This shows the potential of similar compounds in therapeutic applications, such as in the treatment of conditions like glaucoma, epilepsy, and altitude sickness.
Enzyme Inhibition and Therapeutic Potential
- Acetylcholinesterase Inhibitory Activity : The study by Abbasi et al. (2018) discusses the synthesis of new sulfonamides and their inhibitory effects on acetylcholinesterase, indicating the potential of compounds like this compound in Alzheimer's disease treatment.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-16-8-11-19(12-9-16)33(27,28)23-14-17-6-5-7-21(30-3)24(17)32-25(23)26-20-13-10-18(29-2)15-22(20)31-4/h5-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGNEPGKZEJBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)


![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2404975.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2404976.png)


![1-(3-Methoxyphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2404982.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2404983.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)
![5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2404990.png)
![1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2404991.png)